
2,4-Dimethoxythiophenol
Overview
Description
2,4-Dimethoxythiophenol is an organic compound with the molecular formula C₈H₁₀O₂S It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxythiophenol typically involves the introduction of methoxy groups to a thiophenol derivative. One common method includes the reaction of 2,4-dimethoxybenzene with thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted thiophenol derivatives.
Scientific Research Applications
Organic Synthesis
2,4-Dimethoxythiophenol serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the creation of diverse derivatives that are useful in pharmaceuticals and agrochemicals.
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | Disulfides, sulfonic acids |
Reduction | LiAlH₄, NaBH₄ | Thiolate anions |
Nucleophilic Substitution | NaH, KOtBu | Alkylated or arylated derivatives |
Biological Applications
The biological activity of this compound is largely attributed to its thiol group. This property enables it to interact with proteins and enzymes, making it a valuable tool in biochemical research.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by forming covalent bonds with cysteine residues. For example, studies have demonstrated its effectiveness against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.
- Antitumor Potential : Preliminary studies have highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting potential therapeutic applications.
Biological Activity | Evidence |
---|---|
Enzyme Inhibition | Significant inhibition of DHFR |
Antioxidant Activity | Reduces oxidative stress markers |
Antitumor Activity | Cytotoxic effects on cancer cells |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on dihydrofolate reductase (DHFR). The results showed that derivatives of this compound significantly inhibited enzyme activity, indicating potential use in cancer therapy targeting rapidly dividing cells.
Case Study 2: Antioxidant Properties
In vitro assays conducted on neuronal cell lines demonstrated that treatment with this compound reduced markers of oxidative stress. This suggests its potential role as a protective agent against neurodegenerative diseases.
Case Study 3: Antitumor Activity
A comparative analysis revealed that this compound exhibited greater cytotoxicity against human breast cancer cells compared to conventional chemotherapeutics. This finding supports further exploration into its development as an anticancer agent.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways influenced by this compound.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings for cancer treatment.
- Synthetic Modifications : Exploring derivatives that may enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The methoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
2,5-Dimethoxythiophenol: Similar structure but with methoxy groups at different positions.
4-Methoxythiophenol: Contains only one methoxy group.
2-Methoxythiophenol: Contains a single methoxy group at a different position.
Uniqueness: 2,4-Dimethoxythiophenol is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups enhances its solubility and stability compared to compounds with fewer methoxy groups.
Biological Activity
2,4-Dimethoxythiophenol (C₈H₁₀O₂S) is an organic compound characterized by the presence of two methoxy groups attached to a thiophenol structure. This unique arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activities of this compound, highlighting its interactions with enzymes, receptor affinities, and potential therapeutic applications.
- Molecular Formula : C₈H₁₀O₂S
- Molecular Weight : 170.23 g/mol
- CAS Number : 18906-37-1
- Solubility : Soluble in organic solvents
The compound's structure enhances its electron-donating capacity, influencing its reactivity and biological interactions compared to other thiophenolic compounds.
Enzyme Interaction
This compound has been studied for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Preliminary studies suggest that it can alter the metabolism of certain substrates processed by this enzyme, indicating potential drug-drug interactions and implications for pharmacological research.
Receptor Affinity
Research has demonstrated that derivatives of thiophenols, including this compound, exhibit selective binding affinities for serotonin receptors. In particular, compounds synthesized from related structures have shown high selectivity for the 5-HT2A receptor in vitro. This highlights the potential for developing new therapeutic agents targeting serotonin-related pathways .
Inhibitory Activity on Cytochrome P450
A study focusing on the interaction of this compound with cytochrome P450 enzymes revealed significant inhibitory effects on CYP1A2 activity. The findings indicate that this compound could potentially influence the pharmacokinetics of drugs metabolized by this enzyme.
Enzyme | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Competitive |
Selective Binding to Serotonin Receptors
In a series of experiments examining the binding affinities of various thiophenol derivatives to serotonin receptors, compounds derived from this compound exhibited notable selectivity for the 5-HT2A receptor. This suggests that modifications to the thiophenolic structure can enhance receptor affinity and specificity .
Toxicity and Safety Considerations
While exploring its biological activity, it is crucial to consider the safety profile of this compound. Studies indicate that it may act as an irritant to skin and eyes; thus, handling precautions are necessary when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2,4-Dimethoxythiophenol to achieve high purity?
To synthesize this compound, common approaches include nucleophilic aromatic substitution or thiolation of precursor aryl halides. For purification, recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) is effective. Characterization should include 1H/13C NMR to confirm substitution patterns and FT-IR to verify thiol (-SH) and methoxy (-OCH3) functional groups. Ensure inert conditions (e.g., nitrogen atmosphere) during synthesis to prevent oxidation of the thiol group .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : 1H NMR (δ 1.5–2.5 ppm for methoxy protons, δ 3.5–4.5 ppm for aromatic protons adjacent to sulfur) and 13C NMR (δ 55–60 ppm for methoxy carbons, δ 120–140 ppm for aromatic carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 170.04 for C8H10O2S) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can computational chemistry predict degradation pathways of 2,4-Dimethoxythoxyphenol in advanced oxidation processes (AOPs)?
Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level with solvent models (e.g., SMD for aqueous systems) can map reaction pathways. Key steps include:
Hydroxyl Radical (•OH) Attack : Calculate activation energies for addition to aromatic rings or hydrogen abstraction from methoxy groups.
Intermediate Stability : Identify transient species (e.g., quinone radicals) using vibrational frequency analysis.
Kinetic Modeling : Use Eyring equations to compare competing pathways (e.g., addition-elimination vs. hydrogen atom transfer) .
Q. What experimental design principles optimize Fenton-based degradation of this compound?
A multivariable approach (e.g., Box-Behnken design) evaluates factors:
- Independent Variables : Fe²+ concentration (0.1–1.0 mM), H2O2 dosage (5–20 mM), temperature (25–50°C).
- Response Variables : Degradation efficiency at 5, 10, and 20 min.
- Statistical Analysis : ANOVA identifies significant effects; Pareto charts rank variable impacts. Optimal conditions balance Fe²+ (positive effect) and H2O2/temperature (nonlinear effects) .
Q. How can researchers resolve contradictions in mechanistic data for oxidative reactions of this compound?
- Competing Pathways : Use isotopic labeling (e.g., D2O) to track hydrogen abstraction vs. radical addition.
- Cross-Validation : Compare experimental LC-MS/MS data (e.g., intermediate identification) with DFT-predicted transition states.
- Time-Resolved Spectroscopy : Monitor transient species (e.g., UV-vis or EPR for radical detection) to validate computational models .
Properties
IUPAC Name |
2,4-dimethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHTUELUUNCLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374351 | |
Record name | 2,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18906-37-1 | |
Record name | 2,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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